Butylparaben-13C6

Catalog No.
S821312
CAS No.
1416711-53-9
M.F
C11H14O3
M. Wt
200.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylparaben-13C6

Deuterated paraben standards introduce chromatographic isotope shifts and H/D exchange, compromising trace-level LC-MS/MS accuracy in complex matrices. Butylparaben-13C6 provides exact co-elution and permanent isotopic integrity, ensuring reliable quantification in urine, wastewater, and cosmetics.

  • Eliminates deuterium isotope effect; zero retention time shift in UHPLC.
  • 100% H/D exchange resistance; robust in all sample pH and matrix conditions.
  • Corrects for ion suppression and extraction losses across patient and environmental samples.

High-purity 13C6-labeled standard, ready for immediate global dispatch.

CAS Number

1416711-53-9

Product Name

Butylparaben-13C6

IUPAC Name

butyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate

Molecular Formula

C11H14O3

Molecular Weight

200.18 g/mol

InChI

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3/i4+1,5+1,6+1,7+1,9+1,10+1

InChI Key

QFOHBWFCKVYLES-PXKSRZEUSA-N

Synonyms

4-Hydroxybenzoic Acid-13C6 Butyl Ester; 4-(Butoxy-carbonyl)phenol-13C6; Aseptoform-13C6 Butyl; Butoben-13C6; Butyl 4-Hydroxybenzoate-13C6; Butyl Butex-13C6; Butyl Tegosept-13C6; Butyl Chemosept-13C6; n-Butylparaben-13C6; Preserval B-13C6; SPF-13C6; S

Certan Vial

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg

Butylparaben-13C6 (CAS: 1416711-53-9) is a stable isotope-labeled internal standard utilized primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Featuring six carbon-13 atoms incorporated directly into its phenolic ring, this compound provides a precise +6 Da mass shift relative to native butylparaben. In procurement and assay design, it is selected to guarantee quantitative accuracy in complex matrices—such as human urine, wastewater, and cosmetic formulations—by acting as an exact structural surrogate that mimics the physicochemical behavior, extraction recovery, and ionization efficiency of the target analyte without the isotopic exchange vulnerabilities of deuterated alternatives [1].

Research Fit

Isotope Label ¹³C₆ internal standard (ISTD)
Workflow LC-MS/MS or GC-MS/MS quantification
Key Role Matrix-effect correction and recovery compensation

Procuring cheaper deuterated analogs (e.g., Butylparaben-d4) or relying on structural analogs introduces vulnerabilities in high-throughput LC-MS/MS workflows. Deuterated compounds frequently exhibit a chromatographic isotope effect (CIE) in reversed-phase liquid chromatography, causing them to elute slightly earlier than the native analyte. In modern UHPLC methods with extremely narrow peak widths, a 1- to 3-second retention time shift exposes the internal standard to a different co-eluting matrix background, compromising its ability to accurately correct for ion suppression [1]. Furthermore, non-isotopic external calibration fails to account for analyte losses during solid-phase extraction (SPE). By utilizing the chemically inert 13C6-labeled ring, Butylparaben-13C6 ensures exact co-elution and absolute resistance to hydrogen-deuterium (H/D) exchange, preventing the quantification errors associated with generic substitutes [1].

Substitution Risk

Non-isotopic structural analogs may not correct matrix effects equivalently.

Deuterated (²H) internal standards may undergo H/D exchange, altering chromatographic behavior.

Unlabeled internal standards may not co-elute, limiting recovery correction.

Eliminating Isotope Shift in UHPLC

In reversed-phase UHPLC separations, deuterium-labeled standards often separate from their native counterparts due to differences in hydrophobicity caused by the C-D bond. Butylparaben-13C6 eliminates this artifact, ensuring exact co-elution with native butylparaben. This temporal alignment is critical for ensuring the standard and analyte experience the exact same ionization environment in the MS source [1].

Evidence DimensionRetention Time Shift (ΔRT) vs. Native Analyte
Target Compound DataΔRT < 0.01 seconds (Exact co-elution)
Comparator Or BaselineButylparaben-d4 (ΔRT = 1.0 - 3.0 seconds earlier elution)
Quantified Difference100% elimination of chromatographic isotope shift
ConditionsReversed-phase UHPLC-MS/MS using C18 columns

Exact co-elution guarantees that the internal standard and native analyte undergo identical ion suppression, enabling accurate matrix effect correction.

Matrix Effect Correction
Head-to-head
Recovery 97–107%

Supports method accuracy in personal care matrices

GC-MS/MS, EI mode

Recovery and Matrix Correction

When analyzing complex environmental or biological samples, matrix components severely suppress the analyte signal. Using Butylparaben-13C6 as an internal standard mathematically neutralizes these fluctuations, restoring quantitative accuracy to baseline levels, whereas external calibration fails to correct for these dynamic signal losses [1].

Evidence DimensionQuantitative Accuracy (Relative Recovery) in Wastewater
Target Compound Data98% - 102% corrected recovery
Comparator Or BaselineExternal Calibration / Non-isotopic IS (45% - 60% recovery)
Quantified DifferenceUp to 57% improvement in absolute quantitative accuracy
ConditionsElectrospray ionization (ESI) negative mode in raw wastewater extracts

Allows laboratories to bypass extensive sample clean-up steps, saving processing time and reducing procurement costs for extraction consumables.

Calibration Linearity
Reported
r² > 0.995

Supports precision across concentration range

Personal care product matrix

Preventing Isotopic Cross-Talk

The +6 Da mass shift provided by the 13C6 label places the internal standard's precursor ion well outside the natural isotopic envelope of native butylparaben. This prevents false-positive signals or baseline elevation that occurs when using +3 Da or +4 Da labeled standards in samples with highly concentrated native analytes [1].

Evidence DimensionPrecursor Ion Mass Shift (Δm/z)
Target Compound Data+6 Da shift (m/z 199 for [M-H]-)
Comparator Or BaselineButylparaben-d4 (+4 Da shift)
Quantified Difference2 Da wider isolation margin, reducing M+4 natural isotope interference to 0%
ConditionsTriple quadrupole mass spectrometry (QqQ) MRM monitoring

Ensures strict regulatory compliance and zero background interference in assays requiring a wide dynamic range of quantification.

Method Adoption
Class-level
Designated ISTD in multi-lab UPLC-MS/MS

Supports reliability in urinary biomonitoring research

Urinary paraben analysis

Endocrine Disruptor Biomonitoring

Butylparaben-13C6 is a highly reliable internal standard for quantifying paraben exposure in human urine and serum. Because urine matrices vary wildly in salt and organic content between patients, the exact co-elution of the 13C6 standard ensures that severe, patient-specific ion suppression is accurately normalized, preventing false exposure readings in epidemiological studies [1].

Wastewater Epidemiology & Environmental Fate

In environmental monitoring of wastewater treatment plant (WWTP) effluents, samples contain high levels of humic acids and surfactants that destroy ionization efficiency. Procuring Butylparaben-13C6 allows environmental testing labs to achieve reliable ng/L (ppt) limits of quantification (LOQ) using online solid-phase extraction (SPE) LC-MS/MS, without the data loss associated with deuterated standard retention shifts [2].

Cosmetic and Food Safety Compliance Testing

For industrial QA/QC laboratories testing lipid-rich cosmetics or complex food matrices for restricted paraben preservatives, extraction recoveries often fluctuate. Spiking Butylparaben-13C6 prior to sample preparation automatically corrects for physical analyte loss during aggressive lipid precipitation or LLE, ensuring that reported concentrations meet stringent international regulatory thresholds[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Personal care product QC analysis
¹³C₆ isotopic label for robust matrix correction
Recovery accuracy and calibration linearity
Human biomonitoring research (urine/serum matrices)
Co-elution with analyte to compensate ionization variability
Method reproducibility in complex biofluids
Environmental trace-level monitoring
Isotope dilution mass spectrometry for low-concentration accuracy
Sensitivity and matrix-effect control at ng/L levels

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

200.11442332 Da

Monoisotopic Mass

200.11442332 Da

Heavy Atom Count

14

Wikipedia

Butyl 4-hydroxybenzoate-(ring-13C6)

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